3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one
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Overview
Description
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one is a heterocyclic compound that features a pyrazole ring fused with an oxanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with oxan-4-one in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole core but lacks the oxanone moiety.
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of the oxanone moiety.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains additional substituents on the pyrazole ring.
Uniqueness
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one is unique due to the presence of both the pyrazole and oxanone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1-methylpyrazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H12N2O3/c1-12-5-7(4-11-12)10(14)8-6-15-3-2-9(8)13/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
IUNQZZLYAZTKPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
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